molecular formula C21H23N3O B3855948 N'-(4-tert-butylbenzylidene)-2-(1H-indol-2-yl)acetohydrazide

N'-(4-tert-butylbenzylidene)-2-(1H-indol-2-yl)acetohydrazide

Cat. No.: B3855948
M. Wt: 333.4 g/mol
InChI Key: NHYQLKUTIQGAMG-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-tert-butylbenzylidene)-2-(1H-indol-2-yl)acetohydrazide, also known as BIH, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N'-(4-tert-butylbenzylidene)-2-(1H-indol-2-yl)acetohydrazide involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of diseases. This compound has been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. It also inhibits the activity of cyclooxygenase-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. It also inhibits the production of pro-inflammatory cytokines, which are involved in the pathogenesis of inflammation. This compound has been found to have a neuroprotective effect by inhibiting the aggregation of beta-amyloid, which is a hallmark of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N'-(4-tert-butylbenzylidene)-2-(1H-indol-2-yl)acetohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, and its purity can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry. However, this compound has some limitations for lab experiments. It has poor solubility in water, which limits its use in aqueous environments. It also has low bioavailability, which may limit its therapeutic efficacy in vivo.

Future Directions

There are several future directions for the research on N'-(4-tert-butylbenzylidene)-2-(1H-indol-2-yl)acetohydrazide. One direction is to improve its bioavailability by developing prodrugs or using drug delivery systems. Another direction is to study its efficacy in vivo using animal models of various diseases. The development of this compound analogs with improved potency and selectivity is also an area of future research. Finally, the elucidation of the molecular mechanisms underlying the therapeutic effects of this compound is an important direction for future research.
Conclusion
In conclusion, this compound is a compound with promising therapeutic applications in various diseases. Its synthesis method is simple, and it has been extensively studied for its scientific research application. This compound exhibits various biochemical and physiological effects and has advantages and limitations for lab experiments. Future research on this compound is focused on improving its bioavailability, developing analogs with improved potency and selectivity, and elucidating its mechanism of action.

Scientific Research Applications

N'-(4-tert-butylbenzylidene)-2-(1H-indol-2-yl)acetohydrazide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Properties

IUPAC Name

N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(1H-indol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-21(2,3)17-10-8-15(9-11-17)14-22-24-20(25)13-18-12-16-6-4-5-7-19(16)23-18/h4-12,14,23H,13H2,1-3H3,(H,24,25)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYQLKUTIQGAMG-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CC2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)CC2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-tert-butylbenzylidene)-2-(1H-indol-2-yl)acetohydrazide
Reactant of Route 2
N'-(4-tert-butylbenzylidene)-2-(1H-indol-2-yl)acetohydrazide
Reactant of Route 3
N'-(4-tert-butylbenzylidene)-2-(1H-indol-2-yl)acetohydrazide
Reactant of Route 4
N'-(4-tert-butylbenzylidene)-2-(1H-indol-2-yl)acetohydrazide
Reactant of Route 5
Reactant of Route 5
N'-(4-tert-butylbenzylidene)-2-(1H-indol-2-yl)acetohydrazide
Reactant of Route 6
N'-(4-tert-butylbenzylidene)-2-(1H-indol-2-yl)acetohydrazide

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